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Cat. No.: B11930830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Chroman 1 dihydrochloride has emerged as a highly potent and selective inhibitor of Rho-

associated coiled-coil kinase (ROCK), demonstrating significant promise in the field of stem cell

research and regenerative medicine. Its remarkable efficacy in enhancing the survival of

human pluripotent stem cells (hPSCs) upon dissociation has positioned it as a superior

alternative to older-generation ROCK inhibitors. This technical guide provides an in-depth

overview of the discovery, synthesis, and biological characterization of Chroman 1
dihydrochloride, offering detailed experimental protocols and data for researchers in the field.

Introduction
The dissociation of human pluripotent stem cells (hPSCs) into single cells typically induces

significant apoptosis, a major bottleneck in various applications such as single-cell cloning,

gene editing, and large-scale cell expansion. This process is largely mediated by the

hyperactivation of the ROCK signaling pathway. The development of small molecule inhibitors

of ROCK has been instrumental in overcoming this challenge.

Chroman 1 was identified as a best-in-class ROCK inhibitor through quantitative high-

throughput screening.[1] It exhibits exceptional potency, particularly against ROCK2, and high

selectivity over other kinases.[2][3][4] This enhanced potency and selectivity translate to

greater effectiveness at lower concentrations compared to previously used inhibitors like Y-
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27632, minimizing off-target effects.[2] Chroman 1 is a key component of the CEPT cocktail, a

combination of small molecules that provides comprehensive cytoprotection to hPSCs.

Physicochemical Properties
Property Value Reference

IUPAC Name

(3S)-N-[2-[2-

(Dimethylamino)ethoxy]-4-(1H-

pyrazol-4-yl)phenyl]-3,4-

dihydro-6-methoxy-2H-1-

benzopyran-3-carboxamide

dihydrochloride

[5]

Molecular Formula C₂₄H₂₈N₄O₄ · 2HCl [5]

Molecular Weight 509.43 g/mol [5]

CAS Number 1273579-40-0 [3]

Solubility
Soluble in DMSO (>50 mg/mL)

and water (2.55 mg/mL)
[5][6]

Storage

Store at -20°C as a solid.

Stock solutions in DMSO can

be stored at -80°C for up to a

year.

[4][7]

Synthesis of Chroman 1 Dihydrochloride
The synthesis of Chroman 1 involves an asymmetric approach to establish the chiral center in

the chroman core, followed by coupling with a substituted aniline derivative. The following

protocol is adapted from the supplementary information of Chen et al., MedChemComm, 2011,

2, 73-75.

Synthesis Workflow
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Asymmetric Synthesis of Chroman 1
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Caption: Workflow for the asymmetric synthesis of Chroman 1 dihydrochloride.

Experimental Protocol
Step 1: Asymmetric Hydrogenation to (S)-6-methoxychroman-3-carboxylic acid

A solution of 6-methoxychromene-3-carboxylic acid in methanol is subjected to asymmetric

hydrogenation using a chiral ruthenium catalyst, such as (R)-BINAP-Ru(II)Cl₂, under a

hydrogen atmosphere. The reaction proceeds at a controlled temperature and pressure until

completion. The resulting (S)-6-methoxychroman-3-carboxylic acid is then isolated and purified.

Step 2: Synthesis of the Aniline Moiety
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The synthesis of N¹-(2-amino-5-(1H-pyrazol-4-yl)phenyl)-N²,N²-dimethylethane-1,2-diamine

involves a multi-step sequence starting from commercially available materials, which includes

nitration, Suzuki coupling, and reduction of the nitro group to the corresponding aniline.

Step 3: Amide Coupling

(S)-6-methoxychroman-3-carboxylic acid and the synthesized aniline derivative are coupled

using a standard peptide coupling reagent such as 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxy-7-azabenzotriazole

(HOAt) in a suitable solvent like dichloromethane (DCM). The reaction is stirred at room

temperature until completion.

Step 4: Boc Deprotection and Salt Formation

If a Boc-protected pyrazole precursor is used for the aniline moiety, the Boc group is removed

by treatment with a strong acid, such as hydrochloric acid in dioxane. The final product,

Chroman 1 dihydrochloride, is then precipitated, collected by filtration, and dried.

Biological Activity and Mechanism of Action
Chroman 1 is a potent inhibitor of the ROCK signaling pathway, which plays a crucial role in

regulating the actin cytoskeleton.[2] Inhibition of ROCK prevents the phosphorylation of

downstream targets, including myosin light chain, thereby reducing actomyosin contractility and

preventing apoptosis in dissociated hPSCs.[8]

Signaling Pathway
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Mechanism of Action of Chroman 1
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Caption: Inhibition of the ROCK signaling pathway by Chroman 1 promotes cell survival.

In Vitro Potency and Selectivity
Chroman 1 demonstrates picomolar potency against ROCK2 and high selectivity over ROCK1

and other kinases.[3][4]
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Kinase Target IC₅₀ Reference

ROCK1 52 pM [3][4]

ROCK2 1 pM [3][4]

MRCK 150 nM [3][4]

PKA >20,000 nM [2]

AKT1 >20,000 nM [2]

Experimental Protocols
ROCK Kinase Inhibition Assay (HTRF)
This protocol is a general guideline for a Homogeneous Time-Resolved Fluorescence (HTRF)

based kinase assay.

Reagents and Materials:

Recombinant human ROCK1 and ROCK2 enzymes

Biotinylated substrate peptide (e.g., a derivative of MYPT1)

ATP

Europium cryptate-labeled anti-phospho-substrate antibody

Streptavidin-XL665

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

384-well low-volume white plates

HTRF-compatible plate reader

Procedure:
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1. Prepare serial dilutions of Chroman 1 dihydrochloride in the assay buffer.

2. In a 384-well plate, add the ROCK enzyme, biotinylated substrate peptide, and the

Chroman 1 dilution.

3. Initiate the kinase reaction by adding ATP.

4. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

5. Stop the reaction by adding a detection mixture containing EDTA, Europium cryptate-

labeled antibody, and Streptavidin-XL665.

6. Incubate for 60 minutes at room temperature to allow for antibody binding.

7. Read the plate on an HTRF plate reader at 620 nm (cryptate emission) and 665 nm

(XL665 emission).

8. Calculate the HTRF ratio (665/620) and plot the data against the inhibitor concentration to

determine the IC₅₀ value.

Cell-Based Myosin Light Chain Phosphorylation Assay
This protocol describes the assessment of myosin light chain (MLC) phosphorylation in cultured

cells by Western blotting.

Reagents and Materials:

Human pluripotent stem cells (hPSCs) or other relevant cell line

Cell culture medium and supplements

Chroman 1 dihydrochloride

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

SDS-PAGE gels and running buffer

PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC, and a loading control (e.g.,

anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

1. Plate cells and allow them to adhere.

2. Treat the cells with different concentrations of Chroman 1 dihydrochloride for a specified

duration.

3. Lyse the cells in ice-cold lysis buffer.

4. Determine the protein concentration of the lysates.

5. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

6. Block the membrane with blocking buffer for 1 hour at room temperature.

7. Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

8. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

9. Detect the signal using a chemiluminescent substrate and an imaging system.

10. Strip the membrane and re-probe for total MLC and the loading control to normalize the

data.

Conclusion
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Chroman 1 dihydrochloride is a powerful and selective tool for the manipulation of the ROCK

signaling pathway. Its discovery and application, particularly in the context of the CEPT

cocktail, have significantly advanced the field of stem cell biology by providing a robust method

for enhancing cell viability and facilitating complex cellular manipulations. The detailed

synthetic and experimental protocols provided in this guide are intended to support further

research and development involving this promising small molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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